2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate 2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0716927
InChI: InChI=1S/C23H15FO5/c1-27-19-5-3-2-4-18(19)23(26)28-16-10-11-17-20(13-16)29-21(22(17)25)12-14-6-8-15(24)9-7-14/h2-13H,1H3/b21-12+
SMILES: COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)F)O3
Molecular Formula: C23H15FO5
Molecular Weight: 390.4 g/mol

2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate

CAS No.:

Cat. No.: VC0716927

Molecular Formula: C23H15FO5

Molecular Weight: 390.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate -

Specification

Molecular Formula C23H15FO5
Molecular Weight 390.4 g/mol
IUPAC Name [(2E)-2-[(4-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methoxybenzoate
Standard InChI InChI=1S/C23H15FO5/c1-27-19-5-3-2-4-18(19)23(26)28-16-10-11-17-20(13-16)29-21(22(17)25)12-14-6-8-15(24)9-7-14/h2-13H,1H3/b21-12+
Standard InChI Key DBTDCTQPURDPEO-CIAFOILYSA-N
Isomeric SMILES COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C\C4=CC=C(C=C4)F)/O3
SMILES COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)F)O3
Canonical SMILES COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)F)O3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator